molecular formula C10H17N3O4 B3053035 2'-Deoxy-3-methyl-3,4-dihydrocytidine CAS No. 5040-21-1

2'-Deoxy-3-methyl-3,4-dihydrocytidine

Cat. No.: B3053035
CAS No.: 5040-21-1
M. Wt: 243.26 g/mol
InChI Key: LVMJWUXGGRMAIW-QRDCSKFFSA-N
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Description

2’-Deoxy-3-methyl-3,4-dihydrocytidine is a nucleoside analog with the chemical formula C₁₀H₁₇N₃O₄ This compound is structurally related to cytidine, a naturally occurring nucleoside

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-4H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9/h2-3,6-9,14-15H,4-5,11H2,1H3/t6-,7+,8?,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMJWUXGGRMAIW-QRDCSKFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C=CN(C1=O)C2CC(C(O2)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610028
Record name 2'-Deoxy-3-methyl-3,4-dihydrocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5040-21-1
Record name 2'-Deoxy-3-methyl-3,4-dihydrocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-3-methyl-3,4-dihydrocytidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable sugar derivative, such as 2-deoxyribose.

    Glycosylation: The sugar derivative undergoes glycosylation with a protected cytosine derivative under acidic conditions to form the nucleoside.

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of 2’-Deoxy-3-methyl-3,4-dihydrocytidine may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Types of Reactions:

    Oxidation: 2’-Deoxy-3-methyl-3,4-dihydrocytidine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the 3’ position, where the methyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the nucleoside.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted nucleoside analogs with various functional groups.

Scientific Research Applications

2’-Deoxy-3-methyl-3,4-dihydrocytidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.

    Biology: Studied for its potential role in modulating biological processes, such as DNA replication and repair.

    Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2’-Deoxy-3-methyl-3,4-dihydrocytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication and cancer cell proliferation.

Comparison with Similar Compounds

    2’-Deoxycytidine: A naturally occurring nucleoside with a similar structure but lacking the methyl group at the 3’ position.

    3’-Deoxy-3’,4’-didehydro-cytidine: Another nucleoside analog with antiviral properties, differing in the presence of a double bond at the 3’,4’ position.

Uniqueness: 2’-Deoxy-3-methyl-3,4-dihydrocytidine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to interfere with nucleic acid synthesis makes it a valuable compound in antiviral and anticancer research.

Biological Activity

Overview

2'-Deoxy-3-methyl-3,4-dihydrocytidine (also known as 2'-dMdc) is a nucleoside analog with the chemical formula C₁₀H₁₇N₃O₄. It is structurally related to cytidine and has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis by targeting viral polymerases and cellular enzymes responsible for nucleic acid metabolism. Consequently, this leads to the inhibition of viral replication and cancer cell proliferation.

Biological Activities

Antiviral Properties : Research indicates that this compound exhibits antiviral activity by interfering with viral replication processes. Its structural modifications allow it to act as a substrate for viral polymerases, thereby inhibiting their function.

Anticancer Potential : The compound has also been studied for its anticancer properties. By disrupting DNA synthesis in rapidly dividing cancer cells, it may serve as a potential therapeutic agent in cancer treatment .

Case Studies and Experimental Data

  • Antiviral Efficacy :
    • A study demonstrated that nucleoside analogs similar to this compound could effectively inhibit the replication of various viruses in vitro. The results showed a significant reduction in viral load when treated with these compounds .
  • Cancer Cell Proliferation :
    • In another study involving cancer cell lines, treatment with this compound resulted in decreased cell viability and increased apoptosis rates compared to control groups. This suggests its potential role as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure ComparisonBiological Activity
2'-DeoxycytidineLacks methyl groupNaturally occurring; less potent antiviral activity
3'-Deoxy-3',4'-didehydro-cytidineContains double bondKnown antiviral properties; different mechanism of action

Synthesis and Production

The synthesis of this compound typically involves:

  • Starting Material : A suitable sugar derivative like 2-deoxyribose.
  • Glycosylation : The sugar undergoes glycosylation with a protected cytosine derivative under acidic conditions.
  • Deprotection : Removal of protecting groups under mild conditions yields the final product.

Industrial production often employs automated synthesizers for high yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-3-methyl-3,4-dihydrocytidine
Reactant of Route 2
2'-Deoxy-3-methyl-3,4-dihydrocytidine

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